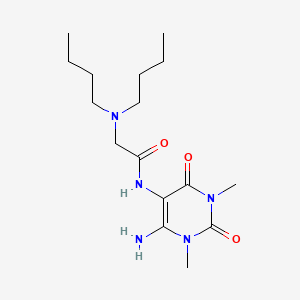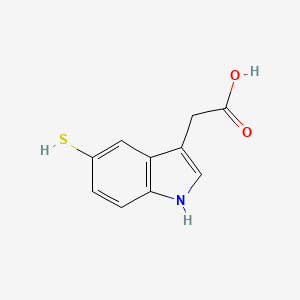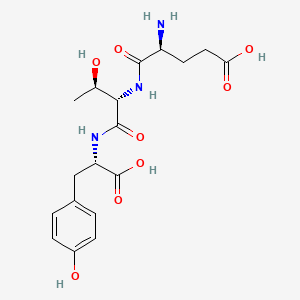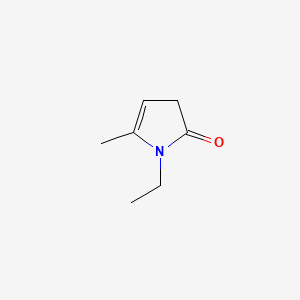
LDV FITC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
LDV FITCは、4-((N’-2-メチルフェニル)ウレイド)-フェニルアセチル-L-ロイシル-L-アスパルチル-L-バリル-L-プロリル-L-アラニル-L-アラニル-L-リジン-FITCとしても知られており、蛍光ペプチドです。これは、α4β1インテグリンに高い親和性で結合する、フルオレセインイソチオシアネート(FITC)で標識されたLDVペプチドです。この化合物は、科学研究でα4β1インテグリンの親和性とコンフォメーション変化を検出するために広く使用されています .
科学的研究の応用
LDV FITC has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study integrin-ligand interactions.
Biology: Employed in cell adhesion studies to detect α4β1 integrin affinity and conformational changes.
Medicine: Utilized in research related to inflammation and immune response, as α4β1 integrin plays a crucial role in leukocyte trafficking.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting integrins
作用機序
LDV FITCは、高い親和性でα4β1インテグリンに結合することにより、その効果を発揮します。結合親和性は、マンガンイオン(Mn²⁺)の存在によって影響を受け、相互作用が強化されます。FITC部分は、蛍光測定によってインテグリンの親和性とコンフォメーション変化を検出することを可能にします .
Safety and Hazards
The safety data sheet of LDV FITC suggests using safety goggles with side-shields, protective gloves, and impervious clothing for handling . It also recommends using a suitable respirator . This compound should be kept away from drains, water courses, or the soil .
Relevant Papers The relevant papers retrieved include studies on the affinity regulation of alpha 4-integrin , the use of conformational mAb as a tool for integrin ligand discovery , and the FRET detection of cellular α4-integrin conformational activation .
生化学分析
Biochemical Properties
LDV-FITC plays a significant role in biochemical reactions by binding to the α4β1 integrin with high affinity. The dissociation constant (Kd) for LDV-FITC binding to U937 cells is 0.3 nM in the presence of Mn2+ and 12 nM in its absence . This interaction is crucial for detecting α4β1 integrin affinity and conformational changes. LDV-FITC interacts with various biomolecules, including phospholipase C, calcium, and calmodulin, which are critical for α4β1 integrin affinity up-regulation and monocyte arrest triggered by chemoattractants .
Cellular Effects
LDV-FITC influences various cellular processes, particularly those involving cell adhesion and migration. It binds specifically to integrin α4β1, which is expressed on leukocytes, hematopoietic progenitors, stem cells, and certain cancer cells . This binding affects cell signaling pathways, including the nitric oxide/cGMP pathway, which actively down-regulates α4β1 integrin affinity, leading to cell de-adhesion . Additionally, LDV-FITC has been shown to target integrin α4β1 over-expressing cancer cells, facilitating targeted drug delivery and enhancing cytotoxicity in these cells .
Molecular Mechanism
The molecular mechanism of LDV-FITC involves its high-affinity binding to the α4β1 integrin. This binding is regulated by various signaling pathways, including those involving phospholipase C, calcium, and calmodulin . LDV-FITC can induce conformational changes in the integrin, affecting its affinity and activation state. The compound’s interaction with the integrin is also influenced by the presence of Mn2+, which enhances its binding affinity . These interactions play a crucial role in modulating cell adhesion and migration.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LDV-FITC can change over time. The compound is stable when stored at -80°C for up to two years and at -20°C for up to one year . In solvent, it remains stable for six months at -80°C and one month at -20°C . Over time, LDV-FITC can degrade, which may affect its binding affinity and fluorescence properties. Long-term studies have shown that LDV-FITC can maintain its effects on cellular function for extended periods, making it a reliable tool for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of LDV-FITC vary with different dosages in animal models. Studies have shown that the compound can be used to measure receptor occupancy on CD4+ T cells, with varying dosages affecting the binding affinity and activation state of integrin α4β1 . High doses of LDV-FITC may lead to toxic or adverse effects, including potential impacts on cell viability and function. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
LDV-FITC is involved in several metabolic pathways, particularly those related to integrin signaling. The compound interacts with enzymes such as phospholipase C and proteins like calmodulin, which are critical for the up-regulation of integrin affinity . These interactions influence metabolic flux and metabolite levels, affecting cellular processes such as adhesion and migration. LDV-FITC’s role in these pathways highlights its importance in studying integrin-mediated signaling and cellular responses.
Transport and Distribution
Within cells and tissues, LDV-FITC is transported and distributed through interactions with transporters and binding proteins. The compound’s high affinity for integrin α4β1 facilitates its localization to specific cellular compartments, including the cell membrane and cytoplasm . This targeted distribution is essential for its function in detecting integrin affinity and conformational changes. LDV-FITC’s transport and distribution within cells are influenced by factors such as the presence of Mn2+ and other signaling molecules .
Subcellular Localization
LDV-FITC’s subcellular localization is primarily associated with the cell membrane, where it binds to integrin α4β1 . This localization is crucial for its activity in modulating cell adhesion and migration. The compound may also localize to other cellular compartments, such as the cytoplasm, depending on the specific experimental conditions and cell types used
準備方法
合成経路と反応条件
LDV FITCは、LDVペプチドとフルオレセインイソチオシアネート(FITC)を結合させることにより合成されます。合成には、以下の手順が含まれます。
ペプチド合成: LDVペプチドは、固相ペプチド合成(SPPS)技術を使用して合成されます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、以下が含まれます。
大規模ペプチド合成: 効率的かつ高収率の生産のために、自動ペプチド合成機を使用します。
化学反応解析
反応の種類
This compoundは、以下のを含むさまざまな化学反応を起こします。
結合反応: α4β1インテグリンに高い親和性で結合します。
蛍光反応: FITC部分は蛍光を示し、検出目的で使用されます
一般的な試薬と条件
This compoundの合成と反応で使用される一般的な試薬と条件には、以下が含まれます。
試薬: フルオレセインイソチオシアネート、保護されたアミノ酸、カップリング試薬(例:HBTU、HATU)、および溶媒(例:DMF、DMSO)。
形成された主要生成物
This compoundの合成から形成される主要な生成物は、FITCで標識されたLDVペプチドであり、これはα4β1インテグリンの親和性を検出するために使用されます .
科学研究への応用
This compoundは、以下のを含む、幅広い科学研究への応用があります。
化学: インテグリン-リガンド相互作用を研究するための蛍光プローブとして使用されます。
生物学: α4β1インテグリンの親和性とコンフォメーション変化を検出するために、細胞接着研究で使用されます。
医学: 炎症と免疫応答に関する研究で利用されます。α4β1インテグリンは、白血球のトラフィッキングにおいて重要な役割を果たしています。
化学反応の分析
Types of Reactions
LDV FITC undergoes various chemical reactions, including:
Binding Reactions: It binds to the α4β1 integrin with high affinity.
Fluorescence Reactions: The FITC moiety exhibits fluorescence, which is used for detection purposes
Common Reagents and Conditions
The common reagents and conditions used in the synthesis and reactions of this compound include:
Reagents: Fluorescein isothiocyanate, protected amino acids, coupling reagents (e.g., HBTU, HATU), and solvents (e.g., DMF, DMSO).
Conditions: The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation
Major Products Formed
The major product formed from the synthesis of this compound is the FITC-conjugated LDV peptide, which is used for detecting α4β1 integrin affinity .
類似化合物との比較
類似化合物
LDV FITCに類似する化合物には、以下が含まれます。
LDVペプチド: this compoundの非標識形態。
VCAM-1結合ペプチド: 白血球接着にも関与する血管細胞接着分子-1(VCAM-1)に結合するペプチド。
その他のFITC標識ペプチド: 蛍光ベースの検出のためのFITCで標識されたペプチド
独自性
This compoundは、α4β1インテグリンへの高い親和性結合と蛍光特性により、インテグリン-リガンド相互作用とコンフォメーション変化をリアルタイムで研究するための貴重なツールとなるため、独自性があります .
特性
IUPAC Name |
4-[[(5S)-5-carboxy-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H81N11O17S/c1-35(2)29-51(75-56(83)30-40-17-19-41(20-18-40)73-68(96)78-49-14-9-8-13-37(49)5)62(88)77-52(34-57(84)85)63(89)79-59(36(3)4)65(91)80-28-12-16-53(80)64(90)72-38(6)60(86)71-39(7)61(87)76-50(67(94)95)15-10-11-27-70-69(98)74-42-21-24-45(66(92)93)48(31-42)58-46-25-22-43(81)32-54(46)97-55-33-44(82)23-26-47(55)58/h8-9,13-14,17-26,31-33,35-36,38-39,50-53,59,81H,10-12,15-16,27-30,34H2,1-7H3,(H,71,86)(H,72,90)(H,75,83)(H,76,87)(H,77,88)(H,79,89)(H,84,85)(H,92,93)(H,94,95)(H2,70,74,98)(H2,73,78,96)/t38-,39-,50-,51-,52-,53-,59-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAUNHNWVWSJKI-CBRXRBRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H81N11O17S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)

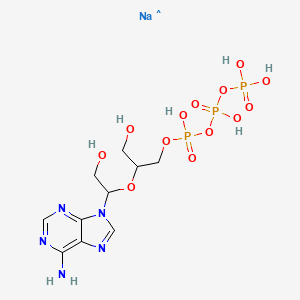
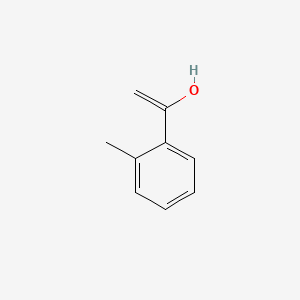

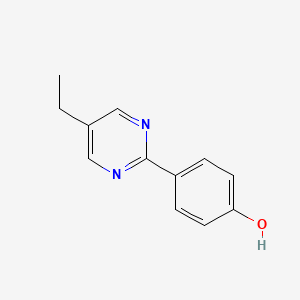
![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3H-pyrazol-3-one](/img/structure/B561517.png)
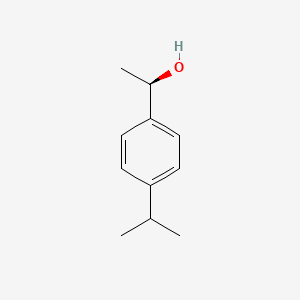
![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)
